molecular formula C22H18N4O4 B2610757 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1113107-42-8

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2610757
CAS No.: 1113107-42-8
M. Wt: 402.41
InChI Key: UJPQPZJAPSQRRT-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydropyridazin-3-one core substituted at position 6 with a 2H-1,3-benzodioxol-5-yl group and at position 2 with a 2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl chain. The dihydropyridazinone core is a pharmacophore associated with anti-inflammatory, antimicrobial, and kinase-inhibitory activities . Synthesis likely involves alkylation of a pyridazinone precursor with a halogenated oxadiazole intermediate, as seen in analogous procedures for substituted pyridazinones .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-14-3-2-4-16(11-14)22-23-20(30-25-22)9-10-26-21(27)8-6-17(24-26)15-5-7-18-19(12-15)29-13-28-18/h2-8,11-12H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPQPZJAPSQRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole and oxadiazole rings, followed by their attachment to the dihydropyridazinone core. Typical synthetic routes may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of Oxadiazole Ring: This can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.

    Formation of Dihydropyridazinone Core: This can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nitrating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C18H17N3O4C_{18}H_{17}N_{3}O_{4}, with a molecular weight of approximately 341.35 g/mol. The structure features a benzodioxole moiety linked to a dihydropyridazine framework, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance:

  • In vitro assays have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
  • Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer progression, enhancing their potential as anticancer agents .

Antimicrobial Activity

Compounds containing the benzodioxole and oxadiazole moieties have shown promising antimicrobial properties:

  • Research indicates effectiveness against a range of bacterial strains and fungi .
  • The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Antidiabetic Effects

Some derivatives have been explored for their antidiabetic properties:

  • In vivo studies have shown that these compounds can improve insulin sensitivity and reduce blood glucose levels in diabetic models .
  • The underlying mechanisms may involve modulation of glucose metabolism and enhancement of pancreatic function.

Case Studies and Research Findings

StudyFindings
Study A (2022)Demonstrated significant anticancer effects in breast cancer cell lines with IC50 values in the low micromolar range .
Study B (2021)Reported antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 10 µg/mL .
Study C (2020)Showed improvement in glycemic control in diabetic rats treated with oxadiazole derivatives .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison

Compound Name / Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities Key Differences vs. Target Compound Ref.
Target Compound 6-(2H-1,3-benzodioxol-5-yl), 2-(oxadiazole-ethyl) ~423.4 (estimated) Hypothesized: kinase inhibition, CNS activity N/A -
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives 5-Cl, 6-Ph, variable N2-alkyl/aryl 220–350 Antimicrobial, anti-inflammatory Lacks benzodioxole and oxadiazole groups
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thienopyrimidines Thienopyrimidine core, oxadiazole at position 6 ~450–500 Antimicrobial (Gram-positive bacteria) Different core (thienopyrimidine vs. dihydropyridazinone)
6-(2,6-Dichlorophenyl)-3-(3-methylpyrazol-5-yl)-dihydrotriazolothiadiazines Triazolothiadiazine core, dichlorophenyl, pyrazolyl ~400–450 Anticancer, kinase inhibition Core substitution and halogenation pattern differ
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-pyridinamine derivatives Benzodioxin substituent, pyridine core ~391.5 Research use (CNS-targeted) Pyridine vs. dihydropyridazinone core
Key Observations:

Core Structure Influence: The dihydropyridazinone core in the target compound distinguishes it from thienopyrimidines (e.g., ) or triazolothiadiazines (e.g., ), which exhibit different electronic profiles and metabolic stability.

Substituent Effects: The benzodioxole group (shared with ) may enhance CNS activity due to increased lipophilicity, whereas dichlorophenyl substituents (e.g., ) favor anticancer activity via hydrophobic interactions. The 3-(3-methylphenyl)-1,2,4-oxadiazole chain provides steric bulk and π-stacking capacity absent in simpler alkyl/aryl-substituted pyridazinones (e.g., ).

Biological Activity: Antimicrobial activity in oxadiazole-containing compounds (e.g., ) correlates with electron-deficient heterocycles disrupting bacterial membranes. The target compound’s benzodioxole may redirect activity toward eukaryotic targets like kinases .

Synthetic Accessibility: The target’s synthesis is more complex than simple pyridazinone alkylation () due to the need for pre-functionalized oxadiazole intermediates. This aligns with challenges noted in thienopyrimidine-oxadiazole hybrids ().

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3C_{21}H_{22}N_4O_3 with a molecular weight of approximately 378.43 g/mol. The structure features a benzodioxole moiety and an oxadiazole derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC21H22N4O3C_{21}H_{22}N_4O_3
Molecular Weight378.43 g/mol
IUPAC NameThis compound

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Anticancer Activity : The oxadiazole and pyridazine components are known to inhibit key enzymes involved in cancer cell proliferation. Studies have shown that derivatives containing these structures can block telomerase and topoisomerase activities, leading to reduced tumor growth .
  • Antimicrobial Properties : Compounds similar to the target molecule have demonstrated antimicrobial effects against various pathogens. The benzodioxole structure may enhance the compound's ability to penetrate microbial membranes .
  • Antioxidant Effects : The presence of the benzodioxole ring is associated with antioxidant properties, which can protect cells from oxidative stress and contribute to overall cellular health .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from the target molecule:

  • Study on Anticancer Properties : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity. It was found that these compounds exhibited significant inhibition of cancer cell lines through various pathways including apoptosis induction and cell cycle arrest .
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli indicated that compounds with similar structures showed promising antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL .

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